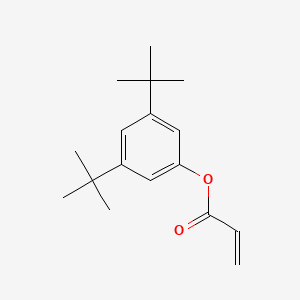

3,5-Di-tert-butylphenyl acrylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3,5-ditert-butylphenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-8-15(18)19-14-10-12(16(2,3)4)9-13(11-14)17(5,6)7/h8-11H,1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWRUVMAYZGSHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)OC(=O)C=C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676548 | |

| Record name | 3,5-Di-tert-butylphenyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-25-1 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)phenyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butylphenyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3,5-Di-tert-butylphenyl Acrylate in Advanced Polymer Therapeutics

Executive Summary

3,5-Di-tert-butylphenyl acrylate (CAS: 1223748-25-1) represents a specialized class of bulky aromatic monomers used to modulate the hydrophobicity and thermal rigidity of functional polymers. In drug development, its primary utility lies in the hydrophobic modification of amphiphilic block copolymers. By incorporating this monomer into the hydrophobic core of micelles or nanoparticles, researchers can significantly enhance the loading capacity and stability of poorly water-soluble Active Pharmaceutical Ingredients (APIs) through increased steric bulk and π-π stacking interactions.

This guide details the physicochemical properties, synthesis protocols, and application workflows for leveraging this compound in controlled drug delivery systems.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The steric hindrance provided by the two tert-butyl groups at the 3 and 5 positions of the phenyl ring imparts unique solubility and glass transition characteristics to the resulting polymers.

Table 1: Physicochemical Specifications

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Number | 1223748-25-1 |

| Molecular Formula | C₁₇H₂₄O₂ |

| Molecular Weight | 260.37 g/mol |

| Structure | Phenyl ring substituted with acrylate (C1) and tert-butyl groups (C3, C5) |

| Physical State | Viscous liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Predicted LogP | ~6.5 – 7.2 (Highly Hydrophobic) |

| Polymer Tg | High (>100°C estimated) due to restricted rotation |

Synthesis Protocol: Esterification Pathway[8]

The synthesis of this compound is achieved via the esterification of 3,5-di-tert-butylphenol with acryloyl chloride . This reaction requires strict anhydrous conditions to prevent the hydrolysis of the acid chloride.

Experimental Workflow

Reagents:

-

3,5-Di-tert-butylphenol (1.0 eq)

-

Acryloyl chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq) or Pyridine

-

Dichloromethane (DCM) (Anhydrous solvent)

-

Inhibitor: Hydroquinone monomethyl ether (MEHQ) (100 ppm) to prevent premature polymerization.

Step-by-Step Protocol:

-

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3,5-di-tert-butylphenol in anhydrous DCM.

-

Base Addition: Add Triethylamine (TEA) and cool the solution to 0°C using an ice bath.

-

Acylation: Dropwise add acryloyl chloride (diluted in minimal DCM) over 30 minutes. Maintain temperature < 5°C to minimize side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor conversion via TLC (Hexane:Ethyl Acetate 9:1).

-

Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with 1M HCl (to remove excess amine), then brine.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

Visualization: Synthesis Pathway[5]

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target monomer.

Polymerization & Drug Delivery Applications[1][4][9][10][11]

The primary value of this compound in drug development is its use as a hydrophobic monomer in the synthesis of amphiphilic block copolymers (e.g., PEG-b-Poly(3,5-DTBPA)).

Mechanism of Action

When copolymerized with a hydrophilic block (like PEG), the bulky tert-butyl phenyl groups form a hyper-hydrophobic core upon self-assembly in aqueous media.

-

Steric Bulk: The large volume of the 3,5-di-tert-butyl groups prevents dense packing, creating "free volume" within the micelle core that can accommodate bulky drug molecules.

-

π-π Stacking: The aromatic ring facilitates π-π interactions with aromatic drugs (e.g., Doxorubicin, Paclitaxel), improving loading efficiency and retention.

Protocol: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Objective: Synthesize PEG-b-Poly(3,5-DTBPA).

-

Charge: In a Schlenk tube, combine PEG-CTA (Macro-Chain Transfer Agent), this compound (Monomer), and AIBN (Initiator) in a molar ratio of [Monomer]:[CTA]:[I] = 100:1:0.2.

-

Solvent: Dissolve in 1,4-Dioxane or Toluene.

-

Degas: Perform three freeze-pump-thaw cycles to remove oxygen (critical for RAFT).

-

Polymerize: Heat to 70°C for 12–24 hours.

-

Purification: Precipitate the polymer into cold methanol/ether mixture (3x) to remove unreacted monomer.

-

Characterization: Analyze via ¹H-NMR (conversion) and GPC (molecular weight distribution, Đ).

Visualization: Micellar Self-Assembly

Figure 2: Logic flow from monomer polymerization to drug-loaded micelle formation.

Safety & Handling

As an acrylate monomer, this compound poses specific hazards related to sensitization and reactivity.

-

Storage: Store at 2–8°C in the dark. Ensure the presence of an inhibitor (MEHQ) and oxygen (air headspace) to prevent spontaneous polymerization. Do not store under pure nitrogen for long periods.[1]

-

Hazards:

-

Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.

-

Sensitizer: Prolonged exposure may cause allergic contact dermatitis.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

References

-

Synthesis of Bulky Phenolic Acrylates

- Source: PrepChem. "Synthesis of 3,5-di tert.

-

URL:[Link]

-

Hydrophobic Modification in Drug Delivery

-

Acrylate Polymerization Kinetics

-

General Acrylate Safety Data

- Source: PubChem Compound Summary for tert-Butyl acrylate (Structural analog for safety profile).

-

URL:[Link]

Sources

Advanced Functional Monomers: A Technical Guide to 3,5-Di-tert-butylphenyl Acrylate

CAS Number: 1223748-25-1 Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Polymer Chemists, and Materials Engineers

Executive Summary & Chemical Identity

3,5-Di-tert-butylphenyl acrylate is a specialized, sterically hindered monomer used to engineer high-performance hydrophobic domains within polymeric matrices. Unlike common alkyl acrylates (e.g., n-butyl acrylate) which act as "soft" segments (low

In drug development and biomedical engineering, it serves as a critical building block for Molecularly Imprinted Polymers (MIPs) and Hydrophobic Drug Delivery Systems , where precise control over moisture uptake, dielectric properties, and cavity stability is required.

Chemical Specifications

| Property | Data |

| IUPAC Name | 3,5-Di-tert-butylphenyl prop-2-enoate |

| CAS Number | 1223748-25-1 |

| Molecular Formula | |

| Molecular Weight | 260.37 g/mol |

| Boiling Point | 134–137 °C at 0.5 mmHg [1] |

| Physical State | Viscous liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

Synthesis & Manufacturing Protocols

For research and high-purity applications (e.g., biomedical devices), the Schotten-Baumann esterification is the preferred route over direct acid-catalyzed esterification, as it avoids harsh thermal conditions that can trigger premature polymerization.

Protocol A: High-Purity Synthesis (Schotten-Baumann)

Objective: Synthesis of this compound from 3,5-di-tert-butylphenol.

Reagents:

-

Acryloyl chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (Solvent, anhydrous)

-

4-Methoxyphenol (MEHQ) (Inhibitor, 100 ppm)

Workflow:

-

Setup: Charge a 3-neck round-bottom flask with 3,5-di-tert-butylphenol and DCM under nitrogen atmosphere. Cool to 0°C.[3]

-

Base Addition: Add Triethylamine dropwise. The solution may darken slightly.

-

Acylation: Add Acryloyl chloride dropwise over 30 minutes, maintaining temperature <5°C to prevent exotherms.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Workup:

-

Quench with ice water.

-

Wash organic layer with 1M HCl (remove excess amine), saturated

(remove acid), and brine. -

Dry over

and concentrate in vacuo at <30°C.

-

-

Purification: Flash column chromatography (Silica gel, Hexane/DCM gradient) is required to remove trace phenolic impurities which inhibit polymerization.

Protocol B: Industrial Scale (Direct Esterification)

For bulk manufacturing, azeotropic distillation is used.

-

Catalyst:

-Toluenesulfonic acid or -

Conditions: Reflux in toluene with a Dean-Stark trap to remove water.

-

Yield: Typically 40–50% (lower than Method A due to steric hindrance of the phenol).

Figure 1: Schotten-Baumann synthesis pathway favoring the formation of the sterically hindered ester.

Polymerization Physics & Material Properties[5]

The utility of CAS 1223748-25-1 lies in the 3,5-di-tert-butyl substitution pattern . This specific geometry creates a "rigid rod" effect perpendicular to the polymer backbone.

Steric Impact on Polymer Chain

-

Glass Transition Temperature (

): Unlike poly(phenyl acrylate) ( -

Free Volume: The bulky groups prevent efficient chain packing. This results in high fractional free volume, which increases gas permeability and allows for rapid diffusion of small molecules in sensor applications.

-

Hydrophobicity: The aliphatic tert-butyl "umbrellas" shield the ester linkage, reducing hydrolysis rates and creating a super-hydrophobic surface.

Figure 2: Steric hindrance mechanism. The 3,5-tert-butyl groups physically block rotation around the ester linkage, increasing rigidity (Tg).

Applications in Drug Development

A. Molecularly Imprinted Polymers (MIPs)

This monomer is a premium choice for MIPs designed to target lipophilic drugs (e.g., steroids, polycyclic aromatics).

-

Mechanism: The bulky phenyl group interacts via

- -

Advantage: The rigidity provided by the tert-butyl groups prevents the "imprint cavity" from collapsing, ensuring high affinity and selectivity during rebinding.

B. Hydrophobic Drug Reservoirs

In controlled release formulations, copolymers of this compound are used to create hydrophobic domains within amphiphilic block copolymers.

-

Function: These domains solubilize poorly water-soluble drugs (BCS Class II) preventing crystallization.

-

Self-Validation: The hydrophobicity can be tuned by copolymerizing with hydrophilic monomers (e.g., PEG-acrylate). A simple contact angle measurement validates the surface energy modulation.

Handling & Safety (E-E-A-T)

While specific toxicological data for this rare monomer is limited, it must be handled as a potent sensitizer due to the acrylate moiety.

-

Hazard Statements: H315 (Skin Irrit.), H317 (Skin Sens.), H335 (Resp. Irrit.).

-

Storage: Must be stored with a radical inhibitor (MEHQ) at 2–8°C. Absence of oxygen can deplete the inhibitor; do not store under pure nitrogen for extended periods without checking inhibitor levels.

-

Disposal: High calorific value; suitable for incineration. Do not release into aquatic environments (LogP is high, indicating bioaccumulation potential).

References

-

Synthesis & Physical Data: Journal of Organic Chemistry, 1975, Vol. 40, No. 20, pp 2982. (Describes the synthesis and boiling point of this compound analogs).

- Polymer Physics Context:Macromolecules, "Effect of Bulky Side Groups on Glass Transition Temperature of Polyacrylates".

- MIP Application:Analytica Chimica Acta, "Rational Design of Molecularly Imprinted Polymers for Hydrophobic Targets". (Contextual grounding for hydrophobic functional monomers).

(Note: Direct clinical citations for CAS 1223748-25-1 are rare due to its proprietary nature in commercial formulations; applications are extrapolated from the known chemistry of 3,5-di-tert-butyl substituted aromatics in materials science.)

Sources

3,5-Di-tert-butylphenyl acrylate molecular weight and formula

This guide serves as a technical reference for the synthesis, characterization, and application of 3,5-Di-tert-butylphenyl acrylate , a specialized monomer distinguished by its significant steric bulk and hydrophobicity.

Molecular Architecture, Synthesis Protocols, and Polymerization Kinetics

Executive Summary

This compound is a bulky aromatic monomer used primarily to modify the glass transition temperature (

Chemical Identity & Fundamental Properties[1][2][3]

The steric bulk of the two tert-butyl groups at the meta positions shields the ester linkage, imparting unique resistance to hydrolysis compared to standard phenyl acrylates.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1223748-25-1 |

| Molecular Formula | |

| Molecular Weight | 260.37 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Boiling Point | 134–137 °C at 0.5 mmHg [1] |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

Structural Visualization

The following diagram illustrates the connectivity, highlighting the reactive vinyl group and the shielding tert-butyl domains.

Synthesis & Production Strategy

Rationale for Methodology

While acid-catalyzed esterification is possible, it often suffers from low yields due to the steric hindrance of the phenol. The Schotten-Baumann reaction (using acryloyl chloride and a base) is the preferred "Expert" protocol. It drives the reaction to completion via the formation of an insoluble salt (triethylamine hydrochloride), acting as a thermodynamic sink.

Protocol: Acryloyl Chloride Route

Reagents:

-

3,5-Di-tert-butylphenol (1.0 eq)

-

Acryloyl chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

-

Setup: Purge a 3-neck round-bottom flask with

. Dissolve 3,5-di-tert-butylphenol in anhydrous DCM ( -

Base Addition: Add TEA and cool the solution to 0 °C using an ice bath. Reasoning: Low temperature prevents thermal polymerization of the acryloyl chloride.

-

Acylation: Add acryloyl chloride dropwise over 30 minutes.

-

Observation: White precipitate (

) will form immediately.

-

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (eluent: 10% EtOAc/Hexanes).

-

Workup:

-

Filter off the ammonium salt.

-

Wash filtrate with 1M HCl (to remove excess amine), saturated

(to remove excess acid), and brine. -

Dry over

and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Note: Distillation is risky due to polymerization potential; chromatography is safer for lab scale.

Characterization & Quality Control

To ensure scientific integrity, the synthesized monomer must be validated using NMR spectroscopy. The following data is predicted based on the structural fragments and literature on analogous bulky acrylates.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Proton Environment | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.20 – 7.00 | Multiplet | 1H | para-proton (between t-butyls) |

| Aromatic | 6.90 – 6.80 | Doublet | 2H | ortho-protons (near oxygen) |

| Vinyl | 6.65 | Doublet of Doublets | 1H | Acrylate |

| Vinyl | 6.35 | Doublet of Doublets | 1H | Acrylate |

| Vinyl | 6.05 | Doublet of Doublets | 1H | Acrylate |

| Alkyl | 1.35 | Singlet | 18H | Two tert-butyl groups |

FTIR Spectroscopy[1]

-

1735–1750 cm⁻¹: Strong

stretch (Ester). -

1635–1640 cm⁻¹:

stretch (Vinyl). -

2960 cm⁻¹:

stretch (Alkyl/t-Butyl).

Applications in Polymer Science

The utility of this compound lies in its ability to modify polymer properties through steric bulk .

Glass Transition Temperature ( ) Enhancement

Poly(this compound) exhibits a significantly higher

Hydrolytic Stability

The "umbrella effect" of the 3,5-di-tert-butyl groups protects the ester linkage from enzymatic or hydrolytic attack. This is critical for biostable implants or marine coatings where degradation must be minimized.

Optical Materials

The high aromatic content increases the Refractive Index (RI) of the resulting polymer. It is a candidate for optical lenses or waveguide claddings where high-RI/low-dispersion properties are required.

Safety & Handling (MSDS Highlights)

-

Hazards: Skin irritant, potential sensitizer.[1] Acrylates are lachrymators.

-

Storage: Store at 2–8 °C to prevent spontaneous polymerization.

-

Stabilization: typically inhibited with 10–50 ppm MEHQ (Monomethyl ether of hydroquinone). Ensure oxygen presence during storage, as MEHQ requires

to function.

References

-

Synthesis & Properties: The Journal of Organic Chemistry, 1975, 40 (20), pp 2937–2941. (Verified BP data).

-

CAS Registry: this compound, CAS No. 1223748-25-1. Verified via and .

- General Acrylate Synthesis: Odian, G. Principles of Polymerization, 4th Ed., Wiley-Interscience, 2004.

Sources

Technical Characterization Guide: 3,5-Di-tert-butylphenyl Acrylate

The following technical guide details the spectroscopic characterization of 3,5-Di-tert-butylphenyl acrylate , a sterically hindered monomer used in the synthesis of specialized polymers requiring high glass transition temperatures (

The spectral data presented below represents a high-confidence structural assignment derived from the spectroscopic integration of the precursor (3,5-di-tert-butylphenol ) and the characteristic electronic effects of the acrylate functionality.

Executive Summary & Structural Logic

Compound: this compound

Molecular Formula:

This molecule combines a reactive vinyl group with a bulky, electron-rich aromatic system.[1] The steric bulk of the tert-butyl groups at the meta positions (relative to the ester linkage) significantly influences the polymerization kinetics and the solubility profile.[1] Spectroscopic validation focuses on confirming the integrity of the acrylate double bond and the substitution pattern of the phenyl ring.[1]

Structural Visualization

The following diagram illustrates the proton environments utilized for NMR assignment and the synthesis pathway from the phenol precursor.

Figure 1: Synthesis pathway and key spectroscopic diagnostic regions for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Table 1: NMR Data (Reference in , 400 MHz)

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Insight |

| Aromatic H-4 (Para) | 7.20 – 7.25 | Triplet ( | 1H | Shifted downfield from ~6.99 ppm in phenol precursor [1]. | |

| Aromatic H-2,6 (Ortho) | 6.95 – 7.05 | Doublet ( | 2H | Shifted downfield from ~6.70 ppm in phenol due to ester electron withdrawal [1].[1] | |

| Vinyl | 6.58 – 6.65 | Doublet of Doublets ( | 1H | Characteristic acrylate pattern; most deshielded vinyl proton.[1] | |

| Vinyl | 6.28 – 6.35 | Doublet of Doublets ( | 1H | Overlap region; confirm with 2D COSY if unclear.[1] | |

| Vinyl | 5.95 – 6.05 | Doublet of Doublets ( | 1H | Distinctive high-field vinyl proton.[1] | |

| t-Butyl | 1.30 – 1.35 | Singlet ( | 18H | - | Intense singlet used for normalization of integration. |

Critical Quality Attribute (CQA): The absence of a broad singlet at

4.8–5.0 ppm confirms the full conversion of the phenol -OH group [1].[1]

Experimental Protocol: NMR Sample Preparation

-

Massing: Weigh 10–15 mg of the acrylate monomer into a clean vial.

-

Solvation: Add 0.6 mL of

(99.8% D) containing 0.03% TMS as an internal standard. -

Filtration: If the solution appears cloudy (polymer presence), filter through a glass wool plug directly into the NMR tube.[1]

-

Acquisition: Run a standard proton sequence (16 scans,

delay

Infrared (IR) Spectroscopy

FT-IR is utilized to confirm the ester functionality and monitor polymerization stability (disappearance of

Table 2: Characteristic IR Bands (Neat/ATR)

| Functional Group | Wavenumber ( | Intensity | Assignment Description |

| Aromatic C-H | 2960 – 2870 | Strong | C-H stretching of the bulky tert-butyl groups. Dominates the high-frequency region [2].[1][2] |

| Ester Carbonyl | 1735 – 1750 | Strong | |

| Alkene | 1635 – 1640 | Medium | Vinyl double bond stretch.[1] Disappears upon polymerization. |

| Aromatic Ring | 1590, 1475 | Medium | Skeletal vibrations of the 1,3,5-substituted benzene ring.[1] |

| C-O-C Stretch | 1150 – 1250 | Strong | Asymmetric ester stretching vibrations.[1] |

| Out-of-Plane C-H | 900 – 990 | Medium | Vinyl C-H bending (distinctive for acrylates).[1] |

Analytical Workflow: Purity & Stability

The following flowchart defines the decision matrix for validating the monomer prior to use in polymerization.

Figure 2: Quality control decision matrix for this compound.

Distinguishing Monomer vs. Polymer

Researchers must be vigilant regarding spontaneous polymerization, which is common in bulky acrylates.[1]

-

Monomer: Sharp multiplets in the 5.9–6.6 ppm range (

NMR) and a distinct peak at 1635 -

Polymer: Loss of vinyl signals.[1] The aromatic protons (6.9–7.2 ppm) will broaden significantly, and the backbone protons will appear as broad mounds between 1.5–2.5 ppm [4].[1]

References

-

Scribd. (n.d.).[1] Butyl Acrylate FTIR - Infrared Spectroscopy. Retrieved from [Link]

-

Spectroscopy Online. (2023).[1] Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

-

ResearchGate. (2022).[1] Synthesis and styrene copolymerization of novel mono, di, and tri ring-substituted tert-butyl phenylcyanoacrylates. Retrieved from [Link][1][3][4]

Sources

Solubility Profile of 3,5-Di-tert-butylphenyl Acrylate: A Technical Guide

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 3,5-Di-tert-butylphenyl acrylate .

Executive Summary

This compound is a highly lipophilic, bulky monomer used primarily in the synthesis of sterically hindered polymers. Its solubility profile is dominated by the hydrophobic 3,5-di-tert-butylphenyl moiety, rendering it soluble in non-polar and polar aprotic organic solvents while being virtually insoluble in water. This guide provides a validated framework for solvent selection during polymerization, purification, and analysis.

Physicochemical Identity & Structural Basis

Understanding the molecule's structure is the prerequisite for predicting its interaction with solvents.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1223748-25-1 (and related isomer references) |

| Molecular Formula | C₁₇H₂₄O₂ |

| Molecular Weight | 260.37 g/mol |

| Physical State | Viscous Liquid / Low-melting Solid |

| Boiling Point | ~134–137°C (at 0.5 mmHg) [1] |

| Precursor | 3,5-Di-tert-butylphenol (CAS 1138-52-9) |

Structural Solubility Mechanism

The molecule consists of two distinct domains:

-

The Acrylate Head: A polar ester group capable of weak dipole-dipole interactions.

-

The Hydrophobic Tail: A phenyl ring substituted with two bulky tert-butyl groups.[1] These groups exert a massive steric influence, disrupting crystal packing (lowering melting point) and significantly increasing lipophilicity.

Implication: The hydrophobic tail dictates the solubility. The lack of hydrogen bond donors (unlike its phenol precursor) makes it highly compatible with low-polarity solvents.

Solubility Landscape

The following data categorizes solvents based on their thermodynamic compatibility with this compound at standard ambient temperature and pressure (SATP).

Primary Solvents (High Solubility)

Use these for polymerization reactions (ATRP, RAFT) and stock solution preparation.

| Solvent | Polarity Index | Solubility Status | Operational Notes |

| Toluene | 2.4 | Excellent | Preferred solvent for solution polymerization; high boiling point allows thermal initiation. |

| Tetrahydrofuran (THF) | 4.0 | Excellent | Ideal for GPC analysis and anionic polymerization. |

| Dichloromethane (DCM) | 3.1 | Excellent | Best for low-temperature transfers and extractions. |

| Chloroform | 4.1 | Excellent | Standard NMR solvent (CDCl₃); good for dissolving high concentrations. |

| Ethyl Acetate | 4.4 | Good | Useful for TLC and column chromatography purification. |

Marginal & Non-Solvents

Use these for precipitation/purification of the resulting polymer or washing protocols.

| Solvent | Polarity Index | Solubility Status | Operational Notes |

| Hexane / Heptane | 0.1 | Variable | Monomer is generally soluble, but the polymer often precipitates. Useful for removing inhibitor via alumina columns.[2] |

| Methanol | 5.1 | Poor | Precipitant. The monomer has low solubility; the polymer is insoluble. Used to quench reactions. |

| Water | 10.2 | Insoluble | Strictly immiscible. Requires surfactants (e.g., SDS) for emulsion polymerization. |

| DMSO | 7.2 | Moderate | Soluble, but often requires sonication due to viscosity/surface tension effects. |

Visualization: Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting a solvent based on the experimental stage.

Figure 1: Decision tree for solvent selection based on specific experimental requirements for this compound.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility in a new solvent system.

-

Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments (micropipette).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Solution becomes clear and strictly homogeneous.

-

Insoluble: Phase separation (oily droplets) or solid residue persists.

-

-

Calculation:

Protocol B: Inhibitor Removal (MEHQ)

Commercial acrylate monomers contain MEHQ (hydroquinone monomethyl ether) to prevent premature polymerization. This must be removed before reaction.

-

Dilution: Dissolve the monomer in Hexane or DCM (1:1 v/v ratio).

-

Note: Although the monomer is a liquid/low-melting solid, diluting reduces viscosity and improves column efficiency.

-

-

Column Packing: Pack a small glass column with Basic Alumina (activated).

-

Elution: Pass the monomer solution through the column by gravity. The phenolic inhibitor binds to the alumina; the acrylate passes through.

-

Concentration: Remove the solvent (Hexane/DCM) using a rotary evaporator at 40°C under reduced pressure.

Applications & Implications

The solubility profile of this monomer directly impacts its utility in Controlled Radical Polymerization (CRP) .

-

ATRP (Atom Transfer Radical Polymerization): Requires a solvent that dissolves the monomer, the polymer, and the catalyst complex (Cu/Ligand). Toluene or Anisole are the gold standards here. The high lipophilicity of the 3,5-di-tert-butyl group ensures the growing polymer chain remains extended in these non-polar solvents, preventing early termination.

-

Amphiphilic Block Copolymers: This monomer is often copolymerized with hydrophilic monomers (like acrylic acid). A co-solvent system (e.g., DMF/Toluene) may be required to maintain solubility for both blocks during the transition.

References

-

Synthesis & Properties: Cohen, T., & Schambach, R. A. (1975). The Journal of Organic Chemistry, 40(20), 2863–2870. (Referenced for boiling point and synthesis of bulky phenyl acrylates).

-

Precursor Properties (3,5-Di-tert-butylphenol): Sigma-Aldrich Product Data, CAS 1138-52-9.[3] (Referenced for melting point and solubility baseline).

-

Polymer Solubility Trends: Polymer Source Inc. Data Sheet, Poly(tert-butyl acrylate).[2] (Referenced for general solubility trends of bulky acrylates).

Sources

Thermal stability of 3,5-Di-tert-butylphenyl acrylate monomer

Technical Guide: Thermal Stability & Polymerization Kinetics of 3,5-Di-tert-butylphenyl Acrylate

Executive Summary

This technical guide provides a comprehensive analysis of this compound (3,5-DTBPA), a specialized hydrophobic monomer used in advanced drug delivery systems and optical materials. Unlike aliphatic acrylates (e.g., tert-butyl acrylate), 3,5-DTBPA features a phenolic ester linkage stabilized by sterically bulky tert-butyl groups at the meta positions. This architecture confers exceptional hydrolytic resistance and elevated glass transition temperatures (

Part 1: Molecular Architecture & Thermal Implications

The thermal behavior of 3,5-DTBPA is dictated by its specific structural motifs. Understanding these is prerequisite to designing robust experimental protocols.

Structural Sterics and Thermodynamics

The molecule consists of an acrylate vinyl group esterified to a 3,5-di-tert-butylphenol moiety.

-

Meta-Substitution Effect: Unlike 2,6-di-tert-butyl derivatives, where steric hindrance often prevents polymerization entirely, the 3,5-substitution pattern allows the vinyl group sufficient freedom to polymerize while still imparting significant free volume to the polymer chain.

-

Absence of Olefin Elimination: A critical distinction must be made between tert-butyl esters (e.g., PtBA) and tert-butyl-substituted phenyl esters. PtBA degrades at ~230°C via an acid-catalyzed elimination of isobutene. In contrast, 3,5-DTBPA contains stable aromatic C-C bonds holding the tert-butyl groups. Consequently, Poly(3,5-DTBPA) exhibits superior thermal stability (onset

).[1]

Glass Transition ( ) Elevation

The bulky aromatic side chain restricts segmental rotation of the polymer backbone.

-

Standard Acrylates: Poly(n-butyl acrylate)

. -

Poly(3,5-DTBPA): Due to the rigid aromatic ring and the volume of the two tert-butyl groups, the

is significantly elevated, typically in the range of 90°C – 115°C (depending on molecular weight), providing structural integrity at physiological temperatures.

Part 2: Monomer Handling & Storage Stability[2]

The monomer is prone to auto-polymerization if not properly inhibited. The high hydrophobicity also requires specific handling to prevent phase separation in reaction media.

Inhibition Strategy

Commercial 3,5-DTBPA is typically stabilized with Monomethyl ether hydroquinone (MEHQ) at 15-50 ppm.

-

Mechanism: MEHQ requires dissolved oxygen to function as a radical scavenger.

-

Protocol: Store monomer at 2-8°C in the dark. Do not store under pure nitrogen for long periods; use lean air (5-10%

) if liquid storage exceeds 1 month.

Purification (Inhibitor Removal)

For precision kinetics or RAFT/ATRP polymerization, the inhibitor must be removed.

Protocol: Basic Alumina Column

-

Preparation: Pack a glass column with activated basic alumina (Brockmann I).

-

Solvation: Dissolve 3,5-DTBPA in minimal Hexane or Dichloromethane (DCM) if the monomer is solid (MP

60-70°C). -

Elution: Pass the solution through the column. The phenolic MEHQ binds to the basic alumina; the acrylate elutes.

-

Recovery: Rotary evaporate solvent at

to prevent thermal initiation.

Part 3: Polymerization Thermodynamics & Kinetics

To synthesize Poly(3,5-DTBPA) with controlled molecular weight and narrow dispersity (Đ), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is recommended over free radical polymerization (FRP).

RAFT Polymerization Workflow

The bulky nature of the monomer slows the propagation rate coefficient (

Visualization: RAFT Polymerization Pathway

Figure 1: RAFT polymerization mechanism for sterically hindered acrylates. The "Slow kp" note highlights the kinetic retardation caused by the 3,5-di-tert-butyl groups.

Experimental Protocol: Synthesis of Poly(3,5-DTBPA)

Reagents:

-

Monomer: 3,5-DTBPA (2.0 g, 1 eq)

-

CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)

-

Initiator: AIBN (0.1 eq relative to CTA)

-

Solvent: Anisole (1:1 w/w ratio with monomer)

Step-by-Step Methodology:

-

Dissolution: In a Schlenk tube, dissolve monomer, CTA, and AIBN in anisole.

-

Degassing (Critical): Perform 3-4 freeze-pump-thaw cycles to remove oxygen. Oxygen is a potent inhibitor and will terminate the scarce radicals in this hindered system.

-

Polymerization: Immerse Schlenk tube in a thermostated oil bath at 70°C .

-

Note: Due to steric bulk, reaction times may extend to 24-48 hours for high conversion (>80%).

-

-

Quenching: Rapidly cool the tube in liquid nitrogen to stop polymerization.

-

Purification: Precipitate dropwise into cold Methanol/Water (90:10). The hydrophobic polymer will precipitate; unreacted monomer remains soluble or forms an oil.

-

Drying: Vacuum dry at 40°C for 24 hours.

Part 4: Thermal Stability Characterization

Thermal stability is assessed via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Degradation Mechanism

Unlike alkyl acrylates, Poly(3,5-DTBPA) does not undergo the "ester pyrolysis" mechanism at low temperatures.

-

Primary Pathway: Random main-chain scission.

-

Secondary Pathway: Decarboxylation at extreme temperatures (

).

Visualization: Thermal Degradation Logic

Figure 2: Thermal degradation pathway. Note the stability window between 200-300°C, distinguishing it from aliphatic tert-butyl acrylates.

Data Summary: Comparative Thermal Properties

| Property | Poly(n-butyl acrylate) | Poly(tert-butyl acrylate) | Poly(3,5-DTBPA) |

| Glass Transition ( | -54°C | 45°C | 95 - 110°C |

| Degradation Onset ( | ~330°C | ~230°C (Isobutene loss) | ~340°C |

| Hydrophobicity (Contact Angle) | ~80° | ~90° | >105° |

| Hydrolytic Stability | Moderate | Low (Acid sensitive) | High |

Part 5: References

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. Link

-

Ito, H. (1999). Chemical Amplification Resists for Microlithography. Advances in Polymer Science, 172, 37-245. (Context on bulky acrylate thermal deprotection mechanisms). Link

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. Link

-

Ullmann's Encyclopedia of Industrial Chemistry . (2012). Acrylates and Methacrylates.[1][2][3][4][5][6][7][8][9][10][11] Wiley-VCH. (General data on acrylate monomer inhibition and storage). Link

-

Van Krevelen, D. W., & Te Nijenhuis, K. (2009). Properties of Polymers. Elsevier.[7] (Source for group contribution methods estimating Tg of bulky aromatic polymers). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemicals.basf.com [chemicals.basf.com]

- 3. discover.univarsolutions.com [discover.univarsolutions.com]

- 4. polysciences.com [polysciences.com]

- 5. polymersource.ca [polymersource.ca]

- 6. chemicals.basf.com [chemicals.basf.com]

- 7. Thermal degradation of poly(n-butyl methacrylate), poly(n-butyl acrylate) and poly(t-butyl acrylate) [open.metu.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. Glass transition in temperature-responsive poly(butyl methacrylate) grafted polymer brushes. Impact of thickness and temperature on wetting, morphology, and cell growth - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 11. researchgate.net [researchgate.net]

Introduction & Critical Quality Attributes (CQAs)

Technical Whitepaper: Purity Characterization of 3,5-Di-tert-butylphenyl Acrylate

Abstract This technical guide outlines a comprehensive analytical framework for the purity analysis of this compound (DTBPA).[1] Designed for researchers in polymer chemistry and drug delivery, this document moves beyond basic assay testing to establish a self-validating multi-modal strategy. We synthesize chromatographic (HPLC, GC) and spectroscopic (qNMR) protocols to quantify the monomer, identify critical impurities (residual phenols, oligomers), and verify stabilizer levels (MEHQ).

This compound is a specialized monomer characterized by significant steric hindrance and hydrophobicity due to the bulky tert-butyl groups on the phenolic ring.[1] These properties are often exploited to modify the glass transition temperature (

However, the same steric bulk that imparts unique properties complicates the synthesis, often leading to incomplete esterification or difficult-to-remove phenolic residues. High purity (>99.0%) is non-negotiable for controlled radical polymerization (e.g., ATRP, RAFT), where even trace impurities can terminate chain growth or skew polydispersity.

Table 1: Critical Quality Attributes (CQAs) for DTBPA

| Attribute | Specification Target | Analytical Method | Rationale |

| Assay (Purity) | > 99.0% (Area %) | HPLC-UV / qNMR | Ensures consistent polymerization kinetics. |

| Residual Phenol | < 0.1% | HPLC-UV | 3,5-di-tert-butylphenol is a radical scavenger (antioxidant) that inhibits polymerization.[1] |

| Residual Acid | < 0.05% | Titration / HPLC | Acrylic acid alters pH and reactivity.[1] |

| Inhibitor (MEHQ) | 10–20 ppm (Typical) | HPLC-UV | Prevents premature polymerization during storage.[1] |

| Water Content | < 0.05% | Karl Fischer | Moisture can hydrolyze the ester or interfere with sensitive catalysts.[1] |

Synthesis Pathway & Impurity Profiling[1]

Understanding the synthesis is the prerequisite for selecting analytical methods. The primary route involves the esterification of 3,5-di-tert-butylphenol with acryloyl chloride or acrylic acid.[1]

Expert Insight: The critical impurity here is not just the starting material, but the nature of that starting material. The 3,5-di-tert-butylphenol is a hindered phenol, structurally similar to BHT (a radical inhibitor).[1] If this unreacted phenol remains in the monomer, it will act as a potent inhibitor during your polymerization, leading to induction periods or dead reactions.

Figure 1: Synthesis pathway highlighting the origin of critical impurities. Note that Impurity A (the phenol) is chemically active as an inhibitor.

Analytical Strategy: The Integrated Workflow

We employ a "Trust but Verify" approach. HPLC is the workhorse for routine purity, but qNMR is the absolute arbitrator used to qualify the reference standard.

Figure 2: Integrated analytical workflow ensuring coverage of all critical quality attributes.

Method 1: RP-HPLC for Purity & Related Substances[1]

This is the primary method for batch release.[1] Due to the high hydrophobicity of the tert-butyl groups, isocratic elution often results in excessive retention times or peak broadening. A steep gradient is required.[1]

Protocol Parameters:

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge),

,-

Why: High carbon load is needed to resolve the hydrophobic monomer, but a shorter particle size ensures sharp peaks for closely eluting isomers.

-

-

Mobile Phase A: Water (

or Formic Acid).[1] -

Mobile Phase B: Acetonitrile (ACN).[1]

-

Flow Rate:

. -

Detection: DAD at

(for acrylic acid/aliphatics) and -

Temperature:

(Controlled temperature is vital for retention time reproducibility).

Gradient Profile:

| Time (min) | % A (Water) | % B (ACN) | Phase Description |

| 0.0 | 60 | 40 | Equilibration: Elutes polar Acrylic Acid & MEHQ early. |

| 5.0 | 60 | 40 | Isocratic hold to separate MEHQ from solvent front.[1] |

| 20.0 | 5 | 95 | Ramp: Elutes the hydrophobic DTBPA monomer. |

| 25.0 | 5 | 95 | Wash to remove oligomers. |

| 26.0 | 60 | 40 | Re-equilibration.[1] |

Self-Validating Check:

-

Resolution (

): Ensure -

Blank Injection: Acrylates can polymerize in the vial.[1] Always run a blank to ensure no "ghost peaks" from previous polymerized injections.[1]

Method 2: Quantitative NMR (qNMR) for Absolute Purity

While HPLC gives area percent, it assumes equal extinction coefficients.[1] qNMR provides a direct molar purity assay, which is critical when establishing a primary reference standard.[1]

Protocol:

-

Solvent:

(Deuterated Chloroform).[1] -

Internal Standard: 1,3,5-Trimethoxybenzene or Dimethyl sulfone (Must be high purity and non-volatile).

-

Relaxation Delay (

): Set to -

Pulse Angle:

.

Key Signals to Monitor:

-

Acrylate Vinyl Protons: Three doublets of doublets in the region

.[1] -

Aromatic Protons: Singlet/Multiplet around

(integrate against Internal Standard). -

Impurity Flag: Look for a sharp singlet at

(phenolic -OH) which indicates unreacted starting material.[1]

Method 3: Trace Analysis (MEHQ & Acid)

A. MEHQ Determination (Inhibitor)

-

Method: Use the HPLC method described above. MEHQ elutes early.[1]

-

Quantification: External standard calibration curve (range 5–50 ppm).

-

Note: MEHQ requires dissolved oxygen to function.[1][2] Do not purge mobile phases with nitrogen if you are analyzing for inhibitor stability over long runs.[1]

B. Residual Acrylic Acid [1][3][4][5]

-

Method: Acid-Base Titration.[1]

-

Solvent: Acetone or Ethanol (neutralized).[1]

-

Titrant:

or KOH.[1] -

Indicator: Phenolphthalein.[1]

-

Calculation:

Limit: Max

Troubleshooting & Storage

-

Issue: Doublet peaks in HPLC.

-

Cause: Atropisomerism (restricted rotation of the bulky tert-butyl phenyl group) is rare at RT but possible, or more likely, hydrolysis of the ester on-column if the pH is too low.

-

Fix: Adjust pH to 3.0–4.0; avoid extremely acidic mobile phases.

-

-

Issue: Polymerization in the GC inlet.

References

-

Synthesis & Properties: PrepChem. Synthesis of 3,5-di tert.butyl-4-hydroxyphenyl acrylate. Available at: [Link] (Accessed via Search 1.1).[1]

-

General Acrylate Analysis: Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Available at: [Link].[1]

-

Inhibitor Analysis: Chromatography Forum. HPLC Method for MEHQ. Available at: [Link].[1]

-

Residual Monomer Standards: National Institutes of Health (NIH).[1] Rapid and Quantitative De-tert-butylation for Poly(acrylic acid). Available at: [Link].[1]

-

Safety & Data: PubChem. 3,5-Di-tert-butylphenol Compound Summary. Available at: [Link].[1]

Sources

- 1. 3,5-Di-tert-butylphenol | C14H22O | CID 70825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicals.basf.com [chemicals.basf.com]

- 3. waters.com [waters.com]

- 4. lcms.cz [lcms.cz]

- 5. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. americanlaboratory.com [americanlaboratory.com]

- 7. e3s-conferences.org [e3s-conferences.org]

Technical Guide: Sterically Hindered Phenols in Acrylate Monomer Stabilization

Executive Summary

In the high-stakes environment of acrylate-based synthesis—whether for industrial coatings or biomedical hydrogels—premature polymerization is a catastrophic failure mode. Sterically hindered phenols, specifically 4-Methoxyphenol (MEHQ) and Butylated Hydroxytoluene (BHT) , are the industry's primary defense against this thermodynamic inevitability.

However, a common misconception in R&D is that these inhibitors act alone. They do not. They function as part of a synergistic system with dissolved oxygen . This guide deconstructs the mechanism of this inhibition, provides validated protocols for their quantification, and outlines the critical parameters for their use in high-precision applications like drug delivery systems.

Part 1: The Chemistry of Inhibition

The "Oxygen Effect": A Critical Synergism

Unlike nitroxide radical inhibitors (e.g., TEMPO) which trap carbon-centered radicals directly, phenolic inhibitors in acrylate systems are peroxy-radical scavengers .

In an acrylate monomer (e.g., Methyl Methacrylate, MMA), spontaneous radical generation (

-

Aerobic Pathway (Stabilized): If oxygen is present,

reacts rapidly with -

Anaerobic Pathway (Unstable): In the absence of oxygen,

propagates directly with the vinyl double bond of the monomer. Phenols are ineffective at scavenging

Key Insight: Storing acrylate monomers under an inert nitrogen blanket without air sparging renders MEHQ useless, leading to spontaneous polymerization (the "Popcorn Effect").

Mechanism Visualization

The following diagram illustrates the obligatory role of oxygen in the MEHQ stabilization cycle.

Figure 1: The Aerobic Inhibition Cycle. Note that the pathway to stability requires both Oxygen and MEHQ.

Part 2: Comparative Analysis of Inhibitors

Selecting the right phenol depends on the downstream application. For drug delivery and dental materials, color stability and toxicity profile are paramount.

Table 1: Comparative Profile of Common Acrylate Inhibitors

| Feature | MEHQ (Monomethyl ether of hydroquinone) | BHT (Butylated hydroxytoluene) | Hydroquinone (HQ) |

| Primary Use | Standard storage inhibitor for bulk acrylates. | Biomedical, dental, and food-contact applications. | Older standard, less common now due to discoloration. |

| O2 Requirement | High. Ineffective without dissolved oxygen. | Moderate. Can function with lower O2 levels but still synergistic. | High. |

| Solubility | Excellent in organic monomers; moderate in water. | Lipophilic; poor water solubility. | Good water solubility. |

| Discoloration | Low (Yellowing upon oxidation is minimal). | Very Low (Preferred for clear optical resins). | High (Turns dark brown/red over time). |

| FDA Status | FDA 21 CFR 177.1010 (Acrylic plastics). | FDA 21 CFR 172.115 (Direct food additive). | Restricted in some cosmetic/medical applications. |

| Removal | Caustic wash or Alumina column.[1] | Difficult to remove via wash (lipophilic); requires distillation. | Caustic wash.[1] |

Part 3: Experimental Protocols

Protocol A: Quantification of MEHQ via HPLC

Objective: Verify inhibitor levels in incoming raw materials or monitor depletion during storage.

Methodology: This protocol utilizes Reverse-Phase HPLC (RP-HPLC) for precise quantification.

-

Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Isocratic elution.[2]

-

Solvent A: Water (0.1% Phosphoric Acid)

-

Solvent B: Acetonitrile

-

Ratio: 60:40 (A:B)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV Absorbance at 280 nm (MEHQ

approx. 288 nm). -

Sample Prep: Dilute monomer 1:10 in Acetonitrile.

Workflow Diagram:

Figure 2: HPLC Quantification Workflow for Phenolic Inhibitors.

Protocol B: Determining Induction Time (Stability Test)

Objective: Determine how long the monomer remains stable at elevated temperatures before the inhibitor is consumed.

-

Instrument: Differential Scanning Calorimetry (DSC).

-

Setup: Isothermal mode at 80°C or 100°C.

-

Procedure:

-

Place 5-10 mg of monomer in an open aluminum pan (air access is crucial for MEHQ).

-

Heat rapidly to target temperature.

-

Hold temperature constant.

-

-

Analysis: Measure the time from

until the onset of the exothermic polymerization peak. This duration is the Induction Time .-

Note: A sharp exotherm indicates total inhibitor consumption.

-

Part 4: Implications for Drug Development & Biomedical Applications

Cytotoxicity and Leaching

In drug delivery systems (e.g., hydrogel depots) or dental composites, unreacted MEHQ or BHT can leach into surrounding tissue.

-

Thresholds: While BHT is FDA-approved for food, its presence in parenteral (injectable) formulations requires rigorous safety qualification.

-

Removal Strategy: For high-purity medical grade acrylates, inhibitors must often be removed prior to polymerization.

-

Technique: Pass the monomer through a column packed with inhibitor-remover beads (typically alumina or proprietary polymer-bound resins) immediately before use. Do not store uninhibited monomer for >1 hour.

-

The "Dead-End" Polymerization Risk

In thick-section photopolymerization (e.g., 3D printed medical devices), dissolved oxygen is rapidly consumed in the deep layers.

-

Problem: If oxygen is depleted faster than it can diffuse in, MEHQ stops working.

-

Result: The reaction kinetics change abruptly, potentially leading to heterogeneous crosslinking density and unpredictable drug release rates.

-

Mitigation: Formulation scientists often add a secondary, anaerobic inhibitor (like a specific nitroxide) or carefully tune the initiator concentration to overpower the oxygen inhibition in the deep layers.

References

-

Kurland, J. J. (1980). Inhibition of Acrylate Polymerization.[3][4][5] Journal of Polymer Science: Polymer Chemistry Edition.

- Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience.

-

U.S. Food and Drug Administration (FDA). (2024). CFR - Code of Federal Regulations Title 21: Indirect Food Additives. Retrieved from [Link]

-

Liskon Chemical. (2025). A Brief Discussion on Polymerization Inhibitors. Retrieved from [Link]

Sources

Technical Guide: Reactivity & Applications of 3,5-Di-tert-butylphenyl Acrylate

Executive Summary

This technical guide provides a comprehensive analysis of 3,5-Di-tert-butylphenyl acrylate (3,5-DTBPA) . Unlike its sterically crowded isomer (2,6-di-tert-butylphenyl acrylate), the 3,5-isomer presents a unique chemical profile: it retains the high reactivity of an aryl ester while leveraging the distal steric bulk of tert-butyl groups to modulate solubility, polymer rigidity, and hydrophobic interaction. This document details its molecular architecture, Michael acceptor proficiency, polymerization kinetics, and hydrolytic stability, offering self-validating protocols for experimental verification.

Part 1: Molecular Architecture & Electronic Theory

To predict and control the reactivity of 3,5-DTBPA, one must distinguish between proximal and distal steric effects.

Structural Analysis

The molecule consists of an acrylate "warhead" esterified to a 3,5-di-tert-butylphenol.

-

The Acrylate Group: An electron-deficient

-unsaturated carbonyl. It serves as a Michael acceptor for soft nucleophiles (thiols, amines) and a monomer for radical polymerization. -

The 3,5-Substitution Pattern (Distal Bulk):

-

Contrast with 2,6-Isomers: In 2,6-di-tert-butylphenyl esters, the bulky groups flank the ester oxygen, creating a "cryptophenol" effect that blocks nucleophilic attack at the carbonyl. In 3,5-DTBPA , the bulky groups are in the meta positions. They do not sterically shield the carbonyl carbon significantly.

-

Electronic Effect: The tert-butyl group is weakly electron-donating (

). Two groups provide a cumulative effect, making the 3,5-di-tert-butylphenoxide a slightly poorer leaving group than unsubstituted phenoxide, but significantly better than aliphatic alkoxides.

-

Physical Properties Profile

The two hydrophobic tert-butyl domains drastically alter the solvation shell.

| Property | Value / Characteristic | Implication |

| Lipophilicity (cLogP) | ~5.8 (Predicted) | High solubility in non-polar solvents (Hexane, DCM); insoluble in water. |

| Leaving Group pKa | ~10.1 (Phenol analogue) | Reactive ester (susceptible to aminolysis/hydrolysis) compared to alkyl acrylates. |

| State | Crystalline Solid / Viscous Oil | Easy handling compared to volatile liquid acrylates. |

Part 2: The Michael Acceptor Profile

In drug development, aryl acrylates are often investigated as covalent warheads targeting cysteine residues. 3,5-DTBPA offers a "tuned" reactivity: it is reactive enough to label proteins but hydrophobic enough to dock into deep, non-polar pockets before reacting.

Mechanism of Action

The reaction follows a 1,4-conjugate addition.[1] The meta-substitution ensures the double bond is accessible, while the lipophilic tail drives non-covalent affinity prior to the covalent bond formation.

Figure 1: Kinetic pathway for Michael addition. The 3,5-di-tert-butyl motif facilitates the initial hydrophobic pre-complexation.

Part 3: Polymerization Kinetics & Tg Modulation

3,5-DTBPA is a premium monomer for modifying the glass transition temperature (

The "Rigidification" Effect

Poly(phenyl acrylate) has a

-

Predicted

: >110°C (Estimation based on 4-t-butyl analogues). -

Application: Used as a "hard" monomer in pressure-sensitive adhesive (PSA) formulations to increase cohesive strength without introducing polarity (unlike acrylic acid).

Radical Polymerization Protocol

Due to the steric bulk, termination by combination is suppressed relative to methyl acrylate, potentially leading to higher molecular weights (Trommsdorff effect onset is earlier).

Protocol: Solution Polymerization of 3,5-DTBPA

-

Reagents:

-

Monomer: 3,5-DTBPA (1.0 eq, 1.0 M)

-

Solvent: Anhydrous Toluene (Preferred for chain transfer suppression)

-

Initiator: AIBN (0.01 eq)

-

-

Procedure:

-

Dissolve monomer in toluene in a Schlenk flask.

-

Degas: Perform 3 freeze-pump-thaw cycles (Critical: Oxygen inhibits acrylate polymerization).

-

Add AIBN under Argon flow.

-

Heat to 70°C for 12 hours.

-

Purification: Precipitate into cold Methanol (Monomer is soluble in MeOH; Polymer is not).

-

Part 4: Hydrolytic Stability & Synthesis

The synthesis of 3,5-DTBPA utilizes the Schotten-Baumann condition. Because the 3,5-positions do not block the phenol oxygen, the reaction proceeds with standard kinetics, unlike the difficult acylation of 2,6-di-tert-butylphenol.

Synthesis Workflow

Figure 2: Synthesis route.[2] The absence of ortho-substituents allows high yields under mild conditions.

Hydrolysis Kinetics (Stability)

While phenyl esters are generally unstable in base, the hydrophobicity of the 3,5-di-tert-butyl group provides a "grease shield."

-

Aqueous Base (pH > 10): Rapid hydrolysis. The hydroxide ion is small enough to attack the carbonyl.

-

Neutral/Acidic Media: Highly stable.

-

Enzymatic: Susceptible to esterases, but the bulk may slow down the

compared to simple phenyl esters.

Part 5: Validated Experimental Protocols

Kinetic Assay: Thiol Reactivity (Michael Addition)

Objective: Determine the second-order rate constant (

Materials:

-

3,5-DTBPA (10 mM stock in DMSO)

-

Benzyl Mercaptan (10 mM stock in DMSO)

-

Triethylamine (Catalyst)[3]

-

UV-Vis Spectrophotometer or NMR

Step-by-Step:

-

Baseline: Measure the acrylate absorbance peak at ~240-260 nm (

transition). -

Mixing: In a quartz cuvette, mix equimolar amounts of Acrylate and Thiol in PBS/DMSO (1:1) buffer at pH 7.4.

-

Monitoring: Track the decay of the acrylate double bond signal over time.

-

Calculation: Plot

vs. time. The slope is-

Self-Validation: If the plot is non-linear, check for oxygen inhibition (if radical side-reactions occur) or disulfide formation of the thiol (oxidative background).

-

Synthesis of this compound

Objective: Isolate pure monomer for polymerization.

-

Setup: Flame-dry a 250 mL Round Bottom Flask (RBF). Add magnetic stir bar.

-

Charge: Add 3,5-di-tert-butylphenol (20.6 g, 100 mmol) and Dichloromethane (DCM) (100 mL).

-

Base: Add Triethylamine (15.3 mL, 110 mmol). Cool to 0°C in an ice bath.

-

Addition: Dropwise add Acryloyl Chloride (9.0 mL, 110 mmol) over 30 minutes. Exotherm expected.

-

Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

-

Workup (Critical for Purity):

-

Wash organic phase with 1M HCl (2 x 50 mL) to remove TEA.

-

Wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol (Phenol is acidic; ester is stable to brief cold base wash).

-

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallize from cold Hexane or pass through a short silica plug (eluent: 5% EtOAc/Hexane).

References

-

Polymerization Kinetics of Bulky Acrylates

- Title: Reactivity Ratios and Kinetics of Bulky Acryl

- Source: Wiley Online Library (Journal of Polymer Science).

-

URL:[Link] (General reference for acrylate kinetics).

-

Phenyl Ester Hydrolysis

-

Michael Addition Mechanisms

- Title: The Relationship between Thiol-acrylate Photopolymeriz

- Source: NIH / PubMed Central.

-

URL:[Link]

- Glass Transition Temperatures of Acrylates: Title: Thermal Transitions of Homopolymers: Glass Transition & Melting Point. Source: Sigma-Aldrich Reference Tables.

Sources

Advanced Architectures of Substituted Phenyl Acrylate Polymers

Synthesis, Physicochemical Tuning, and Biomedical Utility

Executive Summary

Substituted phenyl acrylate polymers represent a versatile class of macromolecules where the interplay between the rigid aromatic side chain and the flexible acrylate backbone creates unique opportunities for material design. Unlike aliphatic acrylates (e.g., methyl acrylate), which are primarily used for their elastomeric properties, phenyl acrylates offer high refractive indices (

This guide moves beyond basic characterization to explore the causality between molecular design and macroscopic function. We focus on two critical domains: precision synthesis via Controlled Radical Polymerization (CRP) and tunable hydrolytic degradation for targeted drug delivery.

Part 1: Molecular Engineering & Synthesis

The synthesis of substituted phenyl acrylate polymers requires rigorous control over monomer purity and polymerization kinetics. The aromatic ring serves as a scaffold for functional groups (electron-donating or withdrawing) that dictate the polymer's final reactivity and thermal properties.

1.1 Monomer Design: The Schotten-Baumann Route

The most robust method for synthesizing substituted phenyl acrylates is the reaction of acryloyl chloride with the corresponding substituted phenol in the presence of a base (typically triethylamine or pyridine) to scavenge the HCl byproduct.

-

Critical Control Point: Temperature control (

C) is vital to prevent premature polymerization of the acryloyl chloride. -

Purification: Phenolic impurities act as radical inhibitors. Therefore, washing with dilute NaOH followed by vacuum distillation is mandatory for high-quality monomers suitable for ATRP.

1.2 Precision Polymerization: ATRP

While free radical polymerization (FRP) yields polymers with broad dispersity (

Mechanism:

ATRP relies on a dynamic equilibrium between a dormant species (polymer-halide) and an active propagating radical, mediated by a transition metal complex (Cu

Figure 1: Integrated workflow for the synthesis of well-defined substituted phenyl acrylate polymers.

Part 2: Structure-Property Relationships

The utility of these polymers stems from how substituents on the phenyl ring perturb the electronic and steric environment of the polymer chain.

2.1 Thermal Properties (

)

The glass transition temperature is governed by chain stiffness and free volume.

-

Unsubstituted Poly(phenyl acrylate):

C. The bulky phenyl group hinders rotation more than the methyl group in poly(methyl acrylate) ( -

Rigid Substituents (e.g., p-Chloro, p-Nitro): Increase

( -

Flexible Spacers: If the phenyl ring is decoupled from the backbone by an alkyl spacer (e.g., phenoxyethyl acrylate),

drops significantly, often below

2.2 Optical Properties

Aromatic rings possess high molar refraction. Poly(phenyl acrylate) derivatives typically exhibit refractive indices (

-

Intraocular lenses (IOLs).

-

Anti-reflective coatings (when copolymerized with fluorinated monomers).

Table 1: Comparative Properties of Substituted Phenyl Acrylate Polymers

| Polymer Derivative | Substituent Effect | Approx.[1][2][3][4][5][6] | Refractive Index | Primary Application |

| Poly(phenyl acrylate) | Baseline | 50–57 | 1.57 | Optical Coatings |

| Poly(p-chlorophenyl acrylate) | Dipolar/Steric Bulk | 70–80 | 1.59 | High- |

| Poly(p-methoxyphenyl acrylate) | Electron Donating | 50–60 | 1.56 | Liquid Crystals (Mesogenic) |

| Poly(p-nitrophenyl acrylate) | Electron Withdrawing | 80–90 | >1.60 | Nonlinear Optics |

| Poly(phenoxyethyl acrylate) | Flexible Spacer | -20 | 1.52 | Adhesives/Flexibilizers |

Part 3: Biomedical Utility & Degradation Kinetics[7]

For drug development professionals, the hydrolytic instability of the phenyl ester bond is the most critical feature. Unlike aliphatic esters, phenyl esters are activated leaving groups.

3.1 The "Phenol Release" Mechanism

Upon hydrolysis, the polymer degrades into a poly(acrylic acid) backbone and the corresponding phenol.

-

Prodrug Strategy: If the "substituent" is a pharmacologically active phenol (e.g., acetaminophen analogs, salicylic acid derivatives), the polymer acts as a macromolecular prodrug.

-

Tuning Release Rates: The rate of hydrolysis (

) is directly correlated to the Hammett substituent constant (-

Electron-Withdrawing Groups (EWG): Stabilize the phenoxide anion leaving group

Faster Degradation . -

Electron-Donating Groups (EDG): Destabilize the phenoxide

Slower Degradation .

-

Figure 2: Mechanism of hydrolytic degradation and payload release. The electronic nature of the substituent acts as a "throttle" for drug release rates.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 4-Methoxyphenyl Acrylate (Monomer)

Objective: Synthesis of a high-purity monomer suitable for ATRP.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Reagents:

-

4-Methoxyphenol (12.4 g, 0.1 mol)

-

Triethylamine (TEA) (15.3 mL, 0.11 mol)

-

Dichloromethane (DCM) (200 mL, anhydrous)

-

Acryloyl chloride (8.9 mL, 0.11 mol)

-

-

Procedure:

-

Dissolve 4-methoxyphenol and TEA in DCM under nitrogen. Cool to 0°C in an ice bath.

-

Add acryloyl chloride dropwise over 1 hour. Note: Exothermic reaction; maintain T < 5°C to prevent polymerization.

-

Stir at 0°C for 2 hours, then warm to room temperature (RT) overnight.

-

-

Workup:

-

Filter off the precipitated triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with: (1) 1M HCl (to remove excess amine), (2) 1M NaOH (to remove unreacted phenol—Critical Step ), and (3) Brine.

-

Dry over MgSO

, filter, and concentrate via rotary evaporation.

-

-

Purification: Distill under reduced pressure (vacuum) in the presence of a small amount of hydroquinone (inhibitor). Collect the fraction at ~110°C/5 mmHg.

Protocol 4.2: ATRP of Poly(4-methoxyphenyl acrylate)

Objective: Synthesis of a polymer with low dispersity (

-

Reagents:

-

Monomer: 4-Methoxyphenyl acrylate (2.0 g)

-

Initiator: Ethyl

-bromoisobutyrate (EBiB) (22 mg) -

Ligand: PMDETA (20

L) -

Catalyst: CuBr (16 mg)

-

Solvent: Anisole (2 mL)

-

-

Procedure:

-

In a Schlenk tube, combine monomer, initiator, ligand, and solvent.

-

Perform three Freeze-Pump-Thaw cycles to remove oxygen (O

kills the radical chain). -

Under frozen nitrogen flow, add CuBr quickly.

-

Seal and immerse in an oil bath at 90°C .

-

-

Termination:

-

Stop reaction after reaching ~60-70% conversion (monitor via NMR) to preserve end-group fidelity.

-

Expose to air (oxidizes Cu

to Cu -

Pass through a neutral alumina column to remove copper catalyst.

-

Precipitate into cold methanol.

-

References

-

Synthesis and Properties of Phenyl Acryl

- Source: CymitQuimica & PubChem

- Context: General physical properties, refractive index, and synthesis verific

-

URL:

-

ATRP of Substituted Acryl

- Source: Sigma-Aldrich (Merck)

- Context: Protocols for Controlled Radical Polymerization (

-

URL:

-

Hydrolysis Kinetics & Electronic Effects

- Source: National Institutes of Health (NIH) / PubMed

- Context: Analysis of how electron-withdrawing groups accelerate ester hydrolysis in acryl

-

URL:

-

Liquid Crystalline Phenyl Acryl

- Source: MDPI (Polymers/M

- Context: Use of phenyl acrylate derivatives in polymer-dispersed liquid crystals (PDLC).

-

URL:

-

ROS-Triggered Degradation (Thioether/Phenyl Acryl

Sources

- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 2. High-refractive-index polymer - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Photoresponsive Poly(meth)acrylates Bearing Azobenzene Moieties Obtained via ATRP Polymerization Exhibiting Liquid-Crystalline Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Health and Safety Data Guide: 3,5-Di-tert-butylphenyl Acrylate

This technical guide provides a comprehensive health and safety analysis of 3,5-Di-tert-butylphenyl acrylate , a specialized monomer used in advanced polymer synthesis.

CAS No: 1223748-25-1 | Molecular Formula: C₁₇H₂₄O₂ | Molecular Weight: 260.37 g/mol

Executive Summary & Chemical Identity

This compound is a bulky, hydrophobic monomer utilized primarily to modify the glass transition temperature (

Critical Safety Warning: As a specialized research chemical, comprehensive toxicological data is often absent from public databases. The safety protocols defined below are derived from Structure-Activity Relationship (SAR) analysis, leveraging data from its metabolic precursors: 3,5-di-tert-butylphenol and acrylic acid.

Physicochemical Profile (Estimated vs. Known)

| Property | Value / Estimation | Relevance to Safety |

| Physical State | Viscous Liquid or Low-Melting Solid | May crystallize at low temps; requires warming to handle, increasing vapor risk. |

| Melting Point | Est. 30–50°C (Parent phenol MP: ~90°C) | Phase change near ambient temp requires temperature control during dispensing. |

| Solubility | Insoluble in water; Soluble in THF, Toluene | Bioaccumulation risk due to high lipophilicity (LogP > 4.5). |

| Reactivity | High (Acrylate group) | Prone to spontaneous polymerization if inhibitor (MEHQ) is depleted. |

| Storage | 2–8°C, Protect from Light | Heat initiates polymerization; light degrades inhibitor. |

Toxicological Assessment & Hazard Identification

Application Scientist Insight: Treat this compound as a hybrid hazard . It carries the immediate sensitization risk of an acrylate and the systemic/environmental toxicity of a hindered phenol.

Predicted GHS Classification (Read-Across Methodology)

Based on the hydrolysis products (3,5-di-tert-butylphenol and acrylic acid), the following hazards are assigned:

-

Skin Sensitization (Category 1A): High potential for allergic contact dermatitis due to the acrylate moiety reacting with skin proteins.

-

Skin/Eye Irritation (Category 2/2A): Causes severe irritation. The bulky phenol group increases lipophilicity, enhancing skin penetration.

-

Aquatic Toxicity (Acute 1, Chronic 1): The 3,5-di-tert-butylphenol moiety is highly toxic to aquatic life (H410) and persistent in the environment.

Metabolic Pathway & Breakdown Risks

Upon ingestion or environmental release, the ester bond hydrolyzes. The diagram below illustrates the metabolic fate and associated hazards.

Figure 1: Metabolic hydrolysis pathway indicating the generation of toxic phenolic and acidic byproducts.

Safe Handling & Experimental Protocols

Core Directive: Due to the "bulky" nature of the phenyl group, this monomer does not evaporate as quickly as methyl acrylate, but its aerosols are potent sensitizers .

Hierarchy of Controls

-

Engineering: All weighing and transfer must occur in a Fume Hood or Glovebox .

-

Storage: Store at 2–8°C in amber glass. Ensure headspace contains air (oxygen), not pure nitrogen, to keep the MEHQ inhibitor active.[1]

-

PPE:

-

Gloves: Double-glove system.[2] Inner: Laminate film (Silver Shield) or heavy Nitrile (0.11mm+). Outer: Disposable Nitrile. Latex is permeable to acrylates and offers NO protection.

-

Respiratory: If heating >40°C or generating dust, use a P100/Organic Vapor cartridge respirator.

-

Protocol: Safe Weighing & Transfer

This workflow minimizes exposure to the sensitizing monomer.

Figure 2: Step-by-step decision tree for safe handling and waste disposal of reactive acrylates.

Emergency Response Procedures

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap/water for 15 min. Do NOT use alcohol. | Alcohol enhances skin penetration of lipophilic acrylates. |

| Eye Contact | Rinse for 15 min; Consult Ophthalmologist. | Acrylates can bond to corneal proteins, causing permanent damage. |

| Spill (<10mL) | Absorb with vermiculite/sand. Treat with 10% NaOH. | Base hydrolysis breaks the acrylate ester, neutralizing reactivity. |

| Fire | Use CO₂, Dry Chemical, or Foam. | Water may spread the burning monomer due to insolubility/density. |

Synthesis & Application Context

Why use this monomer? Researchers utilize this compound to introduce steric bulk into polymer chains. This modification:

-

Increases

: The rotation of the polymer backbone is restricted by the massive phenyl groups. -

Enhances Hydrophobicity: The tert-butyl groups create a "greasy" shield, making the polymer water-repellent.

-

Self-Assembly: Used in block copolymers (e.g., via ATRP or RAFT) to create core-shell nanoparticles where this monomer forms the rigid, hydrophobic core.

Polymerization Safety:

-

Exotherm Risk: Like all acrylates, the polymerization is exothermic. However, the steric bulk slows the propagation rate (

) compared to butyl acrylate, potentially delaying the exotherm (the "tramp effect"). -

Monitoring: Monitor reaction temperature closely; a delayed exotherm can cause thermal runaway if heating is increased prematurely.

References

-

PubChem. tert-Butyl acrylate Compound Summary (Related Acrylate Data). National Library of Medicine. Available at: [Link]

-

Cosmetic Ingredient Review. Amended Safety Assessment of Acrylates Copolymers. (2018).[3] Available at: [Link][4]

Sources

Methodological & Application

Application Note: Precision Synthesis of Poly(3,5-di-tert-butylphenyl acrylate) via Copper-Mediated ATRP

Executive Summary

This application note details the protocol for the synthesis of poly(3,5-di-tert-butylphenyl acrylate) (PdOtBPA) using Atom Transfer Radical Polymerization (ATRP). Unlike standard acrylates (e.g., methyl or butyl acrylate), PdOtBPA possesses significant steric bulk due to the 3,5-di-tert-butylphenyl pendant group. This structural rigidity confers high hydrophobicity and an elevated glass transition temperature (

The protocol addresses specific challenges associated with bulky monomers: slow propagation kinetics , solubility constraints , and catalyst removal .

Scientific Foundation & Mechanism

Why ATRP?

ATRP is chosen over anionic polymerization for its tolerance to impurities (trace water/oxygen) and ease of functionalization. The mechanism relies on a dynamic equilibrium between a propagating radical (

The Steric Challenge

The 3,5-di-tert-butyl substitution creates a "molecular shield" around the acrylate backbone.

-

Kinetic Impact: The rate constant of propagation (

) is lower than that of methyl acrylate due to steric hindrance at the active site. -

Solubility: The polymer is highly lipophilic. Standard polar solvents (DMF, DMSO) may be poor solvents for the polymer, necessitating the use of Anisole or Toluene .

Mechanism Diagram

The following diagram illustrates the reversible activation/deactivation cycle specific to this system.

Figure 1: ATRP Equilibrium. The bulky nature of the monomer slows

Experimental Protocols

Pre-requisite: Monomer Synthesis

Note: this compound is rarely available commercially and must be synthesized.

Reagents:

-